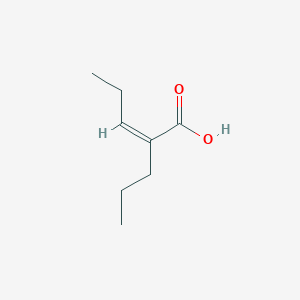

2-Propylpent-2-enoic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Propylpent-2-enoic acid can be synthesized through several methods. One common approach involves the reaction of 2-propylpentanoic acid with a dehydrating agent to introduce the double bond. The reaction typically requires elevated temperatures and the presence of a catalyst to facilitate the formation of the double bond.

Industrial Production Methods: In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize the formation of by-products.

Análisis De Reacciones Químicas

Types of Reactions: 2-Propylpent-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of saturated derivatives.

Substitution: Formation of halogenated or other substituted derivatives.

Aplicaciones Científicas De Investigación

Organic Chemistry

2-Propylpent-2-enoic acid serves as a valuable building block in organic synthesis:

- Precursor for Complex Molecules: It is utilized in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

Biological Studies

The compound has been studied for its biological activities:

- Effects on GABA System: It interacts with the gamma-aminobutyric acid (GABA) system, enhancing inhibitory neurotransmission. This action is linked to potential anxiolytic and sedative effects.

Pharmacological Applications

Research indicates that this compound has therapeutic potential:

- Anticonvulsant Properties: As a metabolite of valproic acid, it exhibits anticonvulsant effects without the hepatotoxicity associated with its parent compound .

Industrial Applications

In industrial settings, it is used for:

- Production of Specialty Chemicals: Serving as an intermediate in the synthesis of various chemicals and pharmaceuticals.

Case Study 1: Anticonvulsant Activity

A study demonstrated that E-2-propyl-2-pentenoic acid matches the anticonvulsant effects of valproic acid but with reduced side effects such as teratogenicity and hepatotoxicity. This makes it a promising candidate for further development in treating epilepsy .

Case Study 2: Biochemical Pathway Analysis

Research has shown that this compound facilitates conditioned avoidance reactions in animal models at specific dosages (6 mg/kg), indicating its potential role in neurological research and therapy.

Data Tables

Table 1: Comparison of Biological Activities

| Activity Type | Description | Observations |

|---|---|---|

| GABAergic Activity | Enhances GABA levels | Sedative and anxiolytic effects observed |

| Anticonvulsant Effects | Matches valproic acid without toxicity | Effective in reducing seizure frequency |

| Tumor Cell Toxicity | Promotes toxicity in tumor cells | Increased susceptibility to radiation |

Table 2: Synthesis Methods

| Synthesis Method | Starting Material | Conditions |

|---|---|---|

| Dehydration | 2-propylpentanoic acid | Elevated temperature, dehydrating agent |

| Bromination & Elimination | 2-bromo-2-propyl pentanoic acid | Alkaline conditions, reflux |

Mecanismo De Acción

The mechanism of action of 2-Propylpent-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities and influence cellular signaling pathways. For example, it may inhibit certain enzymes involved in metabolic processes, leading to altered cellular functions. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparación Con Compuestos Similares

2-Propylpent-2-enoic acid can be compared with other similar compounds, such as:

Valproic Acid: Both compounds share structural similarities, but this compound has a double bond, which imparts different chemical properties and biological activities.

2-Propylpentanoic Acid: This compound lacks the double bond present in this compound, resulting in different reactivity and applications.

3-Propylpent-2-enoic Acid:

Actividad Biológica

Overview

2-Propylpent-2-enoic acid, also known as E-2-propyl-2-pentenoic acid or delta2-valproic acid, is a compound structurally related to valproic acid. Its biological activities have garnered significant attention, particularly in the fields of neurology and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

- Molecular Formula : C₈H₁₄O₂

- Molecular Weight : 142.19 g/mol

- CAS Number : 60218-41-9

This compound primarily interacts with the gamma-aminobutyric acid (GABA) system in the brain. It enhances GABAergic activity, which is crucial for its sedative and anxiolytic effects. The compound increases GABA levels, thereby enhancing inhibitory neurotransmission and reducing neuronal excitability .

Biochemical Pathways

The compound affects several biochemical pathways:

- GABAergic Pathway : Facilitates the acquisition of conditioned avoidance reactions in animal models.

- Histone Deacetylase Inhibition : Exhibits potential to inhibit histone deacetylase (HDAC) activity, impacting gene expression and cellular processes.

Anticonvulsant Properties

Research indicates that this compound exhibits anticonvulsant properties similar to those of valproic acid but with potentially fewer side effects. In animal studies, it demonstrated efficacy in reducing seizure activity without hepatotoxicity or teratogenic effects .

Table 1: Comparison of Anticonvulsant Efficacy

| Compound | Efficacy (Animal Model) | Hepatotoxicity | Teratogenicity |

|---|---|---|---|

| Valproic Acid | High | Yes | Yes |

| This compound | Moderate | No | No |

Cellular Effects

In vitro studies have shown that this compound promotes tumor cell toxicity and increases susceptibility to radiation therapy. This suggests a potential role in cancer treatment as an adjunct therapy.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : Concentrates in the brain; brain levels persist longer than plasma levels.

- Metabolism : Undergoes glucuronidation and β-oxidation; also metabolized via cytochrome P450 pathways .

Case Studies and Research Findings

- Anticonvulsant Activity Study :

-

Tumor Cell Toxicity Study :

- A separate study evaluated the effects of the compound on various cancer cell lines. The results showed enhanced apoptosis in tumor cells when treated with this compound, indicating its potential as a chemotherapeutic agent.

Propiedades

Número CAS |

60218-41-9 |

|---|---|

Fórmula molecular |

C8H14O2 |

Peso molecular |

142.20 g/mol |

Nombre IUPAC |

(Z)-2-propylpent-2-enoic acid |

InChI |

InChI=1S/C8H14O2/c1-3-5-7(6-4-2)8(9)10/h5H,3-4,6H2,1-2H3,(H,9,10)/b7-5- |

Clave InChI |

ZKNJEOBYOLUGKJ-ALCCZGGFSA-N |

SMILES |

CCCC(=CCC)C(=O)O |

SMILES isomérico |

CCC/C(=C/CC)/C(=O)O |

SMILES canónico |

CCCC(=CCC)C(=O)O |

Apariencia |

Assay:≥98%A crystalline solid |

Descripción física |

Solid |

Pictogramas |

Acute Toxic |

Números CAS relacionados |

69827-64-1 (hydrochloride salt) |

Sinónimos |

(E)-2-ene valproic acid 2-envalproic acid 2-enVPA 2-n-propylpent-2-enoic acid 2-propyl-2-pentenoic acid 2-propyl-2-pentenoic acid, (E)-isomer 2-propyl-2-pentenoic acid, (Z)-isomer 2-propyl-2-pentenoic acid, sodium salt delta2,3 VPE delta2-valproic acid E-delta(2)-valproic acid trans-2-en-valproate trans-2-en-VPA trans-2-ene-valproic acid |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 2-Propyl-2-pentenoic acid has the molecular formula C8H14O2. Its structure consists of a five-carbon chain with a carboxyl group (-COOH) at one end and a propyl group (-CH2CH2CH3) attached to the second carbon atom, forming a double bond. []

ANone: The scientific literature provided does not specifically address the material compatibility and stability of 2-ene-VPA under different conditions. Further research is needed to explore these aspects.

ANone: The provided scientific literature primarily focuses on the pharmacological aspects of 2-ene-VPA. Currently, there is no mention of specific catalytic properties or applications for this compound.

ANone: One study employed computational methods to investigate the structure-activity relationship of VPA derivatives, including 2-ene-VPA, in relation to their teratogenic potential. This study utilized a bioassay with F9 teratocarcinoma cells and found that 2-ene-VPA, unlike VPA, did not activate a specific pathway (PPAR-delta) associated with teratogenicity. [] This suggests that computational models could be valuable tools for predicting the biological activity of VPA-related compounds.

ANone: Research indicates that the teratogenic potential of VPA derivatives is influenced by the length of the aliphatic side chain and stereochemistry. [] Specifically, longer side chains are associated with increased teratogenicity. Additionally, the study highlighted the importance of stereoselectivity, with the S-enantiomer of 4-yn-VPA exhibiting teratogenic effects while the R-enantiomer did not. [] 2-ene-VPA, with its shorter side chain and specific stereochemistry, demonstrated a lower teratogenic potential compared to VPA.

ANone: The provided scientific literature does not specifically address SHE regulations for 2-ene-VPA. As a metabolite of a pharmaceutical compound, it is likely subject to regulations similar to those governing VPA.

ANone: Studies in mice demonstrated that 2-ene-VPA is rapidly absorbed and distributed to the brain after administration of VPA. [, , ] While brain concentrations of 2-ene-VPA are lower than plasma levels, it persists in the brain for a longer duration compared to VPA. [, ] This prolonged presence in the brain may contribute to the carry-over effects observed with VPA treatment. [, ] 2-ene-VPA exhibits extensive plasma protein binding, which influences its distribution and clearance. [, ]

ANone: In mice, 2-ene-VPA demonstrates anticonvulsant activity, with studies suggesting it might be even more potent than VPA when considering brain concentrations. [] Research utilizing a mouse model of epilepsy found that 2-ene-VPA, when administered directly, exhibited pharmacokinetic properties and brain distribution patterns similar to those observed following VPA administration. [] This finding suggests that 2-ene-VPA could contribute significantly to the overall anticonvulsant effect of VPA therapy, particularly during chronic treatment.

ANone: The provided scientific literature does not contain information regarding the development of resistance to 2-ene-VPA or any potential cross-resistance with other anticonvulsant medications.

ANone: While the provided research does not detail specific drug delivery strategies for 2-ene-VPA, it highlights the potential of osmotic minipumps for achieving controlled and sustained drug levels in animal models. [] This approach enables researchers to maintain constant drug concentrations over extended periods, mimicking chronic treatment paradigms.

ANone: Gas chromatography coupled with mass spectrometry (GC-MS) is a highly sensitive and specific technique widely used for the analysis of VPA and its metabolites, including 2-ene-VPA. [, ] This method allows for the separation and quantification of these compounds in complex biological matrices, such as plasma and brain tissue.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.